(5-Amino-2-chlorophenyl)-phenylmethanol

Catalog No.
S6267541
CAS No.
M.F
C13H12ClNO
M. Wt
233.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Amino-2-chlorophenyl)-phenylmethanol

Product Name

(5-Amino-2-chlorophenyl)-phenylmethanol

IUPAC Name

(5-amino-2-chlorophenyl)-phenylmethanol

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

InChI

InChI=1S/C13H12ClNO/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2

InChI Key

PDZFPQVISAJZFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)N)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)N)Cl)O

The exact mass of the compound (5-amino-2-chlorophenyl)(phenyl)methanol is 233.0607417 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(5-Amino-2-chlorophenyl)-phenylmethanol is an organic compound characterized by its unique structure, which includes both an amino group and a hydroxyl group attached to a phenyl ring. The compound's molecular formula is C13H12ClN1O1C_{13}H_{12}ClN_1O_1, and it features a chlorine atom at the 2-position of the phenyl ring and an amino group at the 5-position. This structural configuration contributes to its potential reactivity and biological activity, making it a subject of interest in various fields of research.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, utilizing common oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can undergo reduction to yield corresponding amines or alcohols, often using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The amino and hydroxyl groups can engage in substitution reactions with electrophiles, leading to diverse derivatives depending on the conditions used .

Research indicates that (5-Amino-2-chlorophenyl)-phenylmethanol exhibits potential biological activities, notably:

  • Antimicrobial Properties: The compound has been investigated for its ability to inhibit the growth of various microorganisms.
  • Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties, making it a candidate for further pharmacological exploration.
  • Mechanism of Action: Its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, facilitated by hydrogen bonding and other non-covalent interactions .

The synthesis of (5-Amino-2-chlorophenyl)-phenylmethanol typically involves the following steps:

  • Condensation Reaction: The primary method is the condensation of 2-amino-5-chlorobenzaldehyde with phenylmethanol. This reaction usually requires a catalyst and is performed under controlled temperature and pH conditions to optimize yield.
  • Purification: Post-synthesis, purification methods such as recrystallization or chromatography are employed to isolate the final product from by-products and unreacted materials .

The compound has several applications across different fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: Its potential antimicrobial and anticancer properties make it valuable in medicinal chemistry.
  • Material Science: It is explored for developing new materials with specific properties, such as polymers and coatings .

Interaction studies focus on how (5-Amino-2-chlorophenyl)-phenylmethanol interacts with biological systems. These studies often involve:

  • Target Identification: Understanding which enzymes or receptors the compound affects.
  • Binding Affinity: Measuring how strongly the compound binds to these targets, often using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Functional Assays: Evaluating the biological effects of these interactions through various assays that measure cell viability, proliferation, or apoptosis in cancer cells .

Several compounds share structural similarities with (5-Amino-2-chlorophenyl)-phenylmethanol. Here are some notable examples:

Compound NameStructural Features
2-Amino-5-chlorophenyl(2-chlorophenyl)methanolContains similar amino and chlorinated structures.
2-Amino-5-chlorophenyl(phenyl)methanolSimilar core structure with variations in substituents.
2-Amino-5-chlorobenzophenoneShares the chlorinated phenyl structure but differs in functional groups.

Uniqueness

(5-Amino-2-chlorophenyl)-phenylmethanol stands out due to its specific combination of amino and hydroxyl functional groups, which provide a versatile platform for chemical modifications. This unique structural feature enhances its reactivity and potential applications in both chemistry and biology compared to its analogs .

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

233.0607417 g/mol

Monoisotopic Mass

233.0607417 g/mol

Heavy Atom Count

16

Dates

Last modified: 04-15-2024

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